molecular formula C9H20N2S B086940 1-Octyl-2-thiourea CAS No. 13281-03-3

1-Octyl-2-thiourea

Cat. No. B086940
CAS RN: 13281-03-3
M. Wt: 188.34 g/mol
InChI Key: QAKUNEDFMJPMGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including "1-Octyl-2-thiourea," often involves the reaction of amines with isothiocyanates. These reactions can lead to a wide range of thiourea derivatives by varying the substituents on the thiourea backbone, providing a versatile route for the functionalization and synthesis of complex molecules (Saeed et al., 2018).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiocarbonyl group (C=S) and an amino group, making them excellent ligands for coordination compounds. These structural motifs enable the formation of various heterocyclic compounds, leveraging their potential in pharmaceutical and agrochemical syntheses (Saeed et al., 2018).

Chemical Reactions and Properties

Thiourea derivatives, including "1-Octyl-2-thiourea," exhibit a range of chemical reactions due to their active functional groups. They can undergo nucleophilic addition reactions, serve as ligands in coordination chemistry, and participate in the synthesis of heterocyclic compounds. These reactions are pivotal for their application in creating pharmacologically active molecules and materials with unique properties (Saeed et al., 2018).

Scientific Research Applications

  • Chiral Solvating Agents : Thiourea derivatives, including 1-Octyl-2-thiourea, are effective chiral solvating agents (CSAs) for enantiodiscrimination in nuclear magnetic resonance (NMR) spectroscopy. They are particularly useful for differentiating amino acid derivatives (Recchimurzo et al., 2020).

  • Green Synthesis : 1-Octyl-2-thiourea derivatives can be synthesized using environmentally friendly methods. A green approach for synthesizing 1,3-disubstituted thiourea derivatives has been reported, using primary amines and CS2 in water without any catalyst, powered by solar energy (Kumavat et al., 2013).

  • Antifungal and Antimicrobial Activities : N-benzoyl-N'-alkylthioureas, including derivatives of 1-Octyl-2-thiourea, exhibit significant antifungal and antimicrobial activities. Their effectiveness against fungi like Penicillium digitatum and yeast like Saccharomyces cerevisiae has been investigated (del Campo et al., 2004).

  • Anion Carriers in Biological Systems : 1-Octyl-2-thiourea derivatives serve as powerful anion carriers. They have potential applications in treating cystic fibrosis by promoting Cl-/NO3- exchange in lipid bilayers, making them important in medical research (Valkenier et al., 2014).

  • Coordination Compounds in Pharmaceuticals : Acyl thiourea derivatives are exceptional ligands, and their coordination compounds have been extensively studied for synthesizing pharmaceuticals and agrochemical ingredients (Saeed et al., 2018).

  • Metal Ion Determination and Removal : 1-Octyl-2-thiourea derivatives have been used for the determination and removal of metallic ions from solutions. They demonstrate potential in environmental chemistry for purifying water and other liquids from toxic metal ions (Vieira et al., 2015).

  • Cytotoxicity and Anticancer Research : Novel 1-benzoyl-3-methyl thiourea derivatives, structurally similar to 1-Octyl-2-thiourea, have shown potential in anticancer activities. Their cytotoxicity against cancer cell lines like HeLa has been evaluated, showing promising results (Ruswanto et al., 2015).

  • Pharmacological Evaluation : Thiourea derivatives, including 1-Octyl-2-thiourea, are known for their pharmacological applications, especially in inhibiting various enzymes and exhibiting antibacterial and antioxidant properties (Naz et al., 2020).

  • Formation of Redox-Inactive Complexes : Thiourea derivatives can form redox-inactive complexes with metals, protecting against oxidative damage. This property is significant in studying the role of metals in biological systems (Zhu et al., 2002).

  • Coordination Chemistry and Biological Properties : N-acyl-thioureas have extensive applications as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen-bonding interactions, and showing potential in medicinal applications (Saeed et al., 2014).

  • Electrochemistry : Thiourea derivatives have been studied for their electrochemical behavior, particularly in systems involving copper. They play a role in copper electrorefining processes, interacting with copper ions and influencing electrode reactions (Cofre & Bustos, 1994).

  • Chemistry of N-acylthiourea Ligands : N-Acyl-thioureas, similar to 1-Octyl-2-thiourea, have shown significant growth in research interest due to their coordination with metal ions, enhancing their applications in medicinal studies. These derivatives possess rich coordination chemistry and are useful in the synthesis of drugs for various diseases (Lapasam & Kollipara, 2020).

Safety And Hazards

Thiourea may form combustible dust concentrations in air. It is harmful if swallowed and may cause cancer. It is suspected of damaging the unborn child . It causes skin irritation and serious eye irritation .

Future Directions

Thiourea and its derivatives have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Further exploration of thiourea and its derivatives for their biological roles in plants is suggested .

properties

IUPAC Name

octylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKUNEDFMJPMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365252
Record name Octylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octylthiourea

CAS RN

13281-03-3
Record name Octylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13281-03-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Rideout, J Jaworski, R Dagnino Jr - Biochemical pharmacology, 1988 - Elsevier
… 1-Octyl-2-thiourea was purchased from Trans World Chemicals, Chevy Chase, MD. Decanal, … (AOG) as the hydroiodide salt, 1-octyl-2-thiourea (4.12 g, 0.0219 mol) was allowed to reflux …
Number of citations: 13 www.sciencedirect.com

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